molecular formula C11H15N B13607224 1-benzyl-N-methylcyclopropan-1-amine CAS No. 91245-63-5

1-benzyl-N-methylcyclopropan-1-amine

Cat. No.: B13607224
CAS No.: 91245-63-5
M. Wt: 161.24 g/mol
InChI Key: BGOXWIGSAFWNSY-UHFFFAOYSA-N
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Description

1-benzyl-N-methylcyclopropan-1-amine is an organic compound that belongs to the class of cyclopropylamines It is characterized by a cyclopropane ring substituted with a benzyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-N-methylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with N-methylcyclopropanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-methylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or THF.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted cyclopropylamines depending on the nucleophile used.

Scientific Research Applications

1-benzyl-N-methylcyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The cyclopropane ring and benzyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methylcyclopropylamine: A simpler analog without the benzyl group.

    N-benzylcyclopropanamine: Lacks the methyl group on the nitrogen atom.

    Cyclopropylamine: The parent compound without any substituents.

Uniqueness

1-benzyl-N-methylcyclopropan-1-amine is unique due to the presence of both the benzyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

91245-63-5

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-benzyl-N-methylcyclopropan-1-amine

InChI

InChI=1S/C11H15N/c1-12-11(7-8-11)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI Key

BGOXWIGSAFWNSY-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)CC2=CC=CC=C2

Origin of Product

United States

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